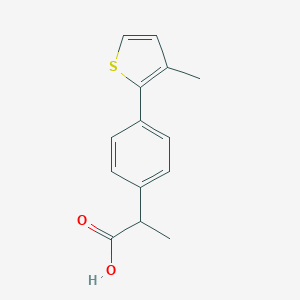MTPPA

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Synonyms
Canonical SMILES
Methyl 2-(triphenylphosphoranylidene)propanoate, commonly referred to as MTPPA, is a compound characterized by the presence of a triphenylphosphoranylidene moiety, which is a type of ylide. This compound is typically represented as a white to light yellow crystalline solid. The structure features a carbon-carbon double bond adjacent to a negatively charged carbon atom, stabilized by the triphenylphosphonium group. This unique arrangement allows MTPPA to act as a strong nucleophile and serves as a versatile building block in organic synthesis, particularly in reactions that form alkenes and in asymmetric catalysis.
- Wittig Reaction: MTPPA can react with carbonyl compounds to form alkenes. For example:
This reaction allows for the formation of trisubstituted alkenes due to the stability of the ylide. - Staudinger Reaction: MTPPA can also be utilized in the conversion of azides to imines, showcasing its utility in synthesizing nitrogen-containing compounds.
These reactions highlight MTPPA's role as a reactive intermediate in various organic transformations.
MTPPA has been studied for its potential biological activities, particularly in the context of drug development. It has been associated with nonsteroidal anti-inflammatory properties and may play a role in the synthesis of pharmaceutical compounds. The chirality of MTPPA derivatives could enable their application in asymmetric synthesis, which is crucial for producing enantiopure drugs .
The synthesis of MTPPA typically involves the reaction of triphenylphosphine with suitable carbonyl compounds under controlled conditions. Common methods include:
- Reaction with Carbonyl Compounds: This method involves treating triphenylphosphine with an appropriate ester or aldehyde, followed by subsequent reactions to stabilize the ylide form.
- Metal-Organic Frameworks: MTPPA has also been incorporated into metal-organic frameworks (MOFs), where it acts as a ligand, demonstrating its versatility beyond traditional organic synthesis .
MTPPA finds applications across various fields:
- Organic Synthesis: It serves as a key reagent for synthesizing complex organic molecules.
- Catalysis: Its derivatives are explored for use in asymmetric catalysis, which is vital for producing specific enantiomers in pharmaceuticals.
- Material Science: MTPPA is utilized in creating metal-organic frameworks that have applications in gas storage and separation due to their porous nature .
Studies on MTPPA interactions often focus on its reactivity with electrophiles and its role within metal-organic frameworks. The compound's ability to stabilize various metal ions enhances its utility in catalysis and materials science. Research has shown that MTPPA can form stable complexes with transition metals, which can lead to enhanced catalytic activity and selectivity .
Several compounds share structural similarities with MTPPA, each possessing unique properties:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Triphenylphosphine | Phosphine | A precursor to ylides; less reactive than MTPPA |
| Phosphonium Salts | Salt | Formed from ylides; used as intermediates |
| Tetrakis(4-carboxyphenyl)phosphonium | Phosphonium Compound | Contains carboxylic acid groups; used in coordination chemistry |
| Tetrakis(4-phosphonatophenyl) methane | Metal-Organic Framework | Exhibits unique porosity properties; used for gas storage |
MTPPA stands out due to its specific ylide structure and reactivity profile, making it particularly valuable in organic synthesis and catalysis compared to other phosphonium derivatives.








